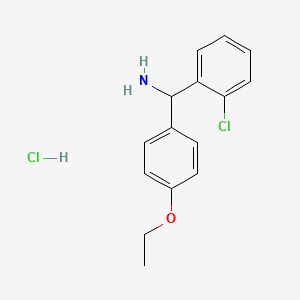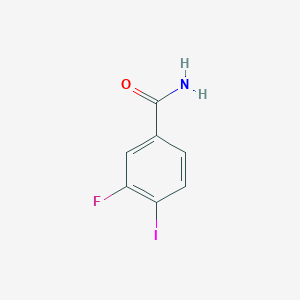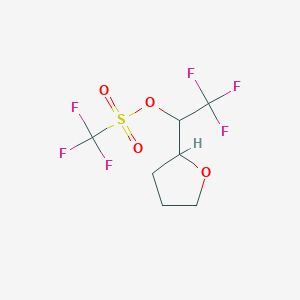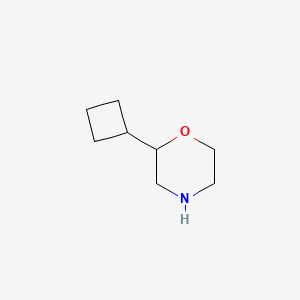![molecular formula C20H23BN2O4S B1452549 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 916176-50-6](/img/structure/B1452549.png)
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Chemical Reactions Analysis
The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . The tosyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures are often solid at room temperature . The compound is likely to be air sensitive and should be stored under inert gas .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . It serves as a boronic acid ester, which is a crucial component for forming carbon-carbon bonds. This application is fundamental in constructing complex organic molecules, including pharmaceuticals and polymers.
Drug Discovery
In the realm of drug discovery, this molecule is utilized for the synthesis of potential medicinal compounds . Its structure is pivotal in the development of JAK2 inhibitors, which are promising for the treatment of myeloproliferative disorders.
Material Science
The compound’s boronic ester group is instrumental in the synthesis of novel copolymers . These materials exhibit unique optical and electrochemical properties, making them suitable for advanced applications in electronics and photonics.
Catalysis
As a ligand, this compound can enhance the activity of catalysts used in chemical reactions . Its ability to coordinate with metals can lead to more efficient and selective catalytic processes, which is beneficial in industrial chemistry.
Biological Studies
In biological research, derivatives of this compound are used to study protein interactions and enzyme activities . Its modifications can mimic natural substrates, allowing researchers to probe biological pathways and identify potential therapeutic targets.
Nanotechnology
The boronic acid functionality of this compound is key in creating self-assembling materials at the nanoscale . These materials have applications in creating nanodevices and sensors with high specificity and sensitivity.
Agricultural Chemistry
This compound is also explored for its use in developing new agrochemicals . Its structural flexibility allows for the creation of compounds that can act as herbicides or pesticides, contributing to more effective crop protection strategies.
Environmental Science
Lastly, the compound’s role in environmental science involves the development of novel materials for pollutant removal . Its chemical properties can be harnessed to create filters or adsorbents that capture and degrade environmental contaminants.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used as reagents and catalysts in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters . These reactions often occur in the presence of a palladium catalyst .
Biochemical Pathways
The formation of boronate esters is a key step in many biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the structure of many biological molecules.
Pharmacokinetics
Similar compounds are generally soluble in organic solvents such as chloroform, ether, and dichloromethane . They are typically stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
The ability of similar compounds to form boronate esters and participate in cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and the context in which they are used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is stable under normal conditions but may hydrolyze in a humid environment . The reactions it participates in often require specific conditions, such as the presence of a palladium catalyst . Furthermore, its solubility in organic solvents suggests that it may be less effective in polar environments or in the presence of large amounts of water .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-11-16-17(10-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJGFMGEOLFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677984 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
916176-50-6 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tosyl-1H-pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



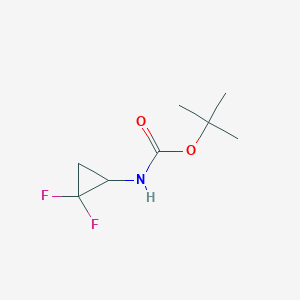
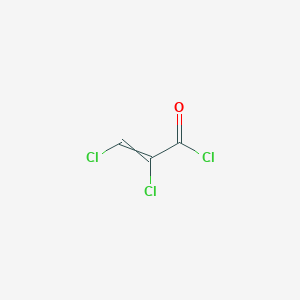
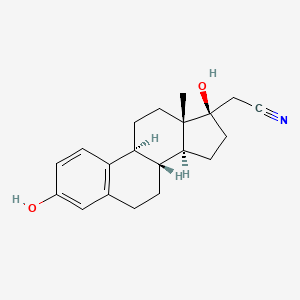
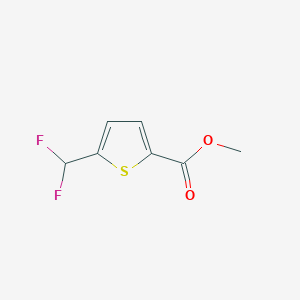
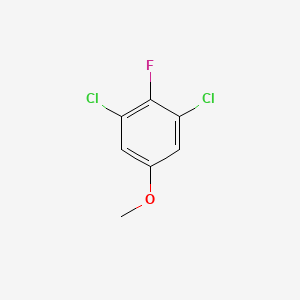
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)

